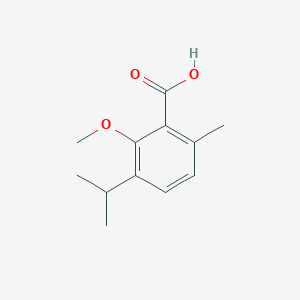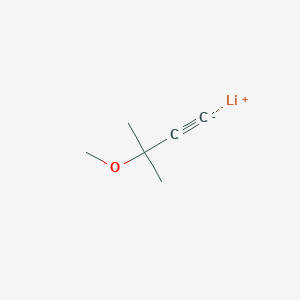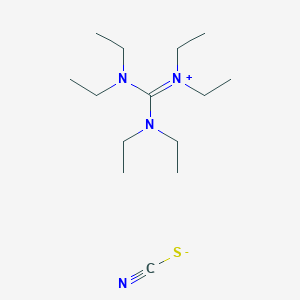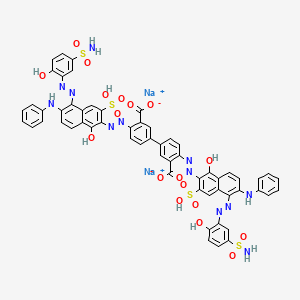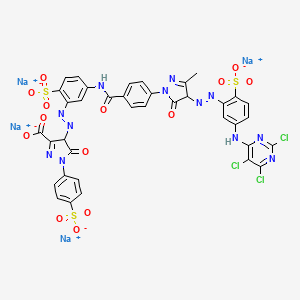
2,2-Dimethyl-3-methylidenecyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-methylidenecyclopentane-1-carbonitrile is an organic compound belonging to the class of cycloalkanes It features a cyclopentane ring substituted with two methyl groups and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-methylidenecyclopentane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-3-butenenitrile with a suitable cyclizing agent. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for cyclization. The process may include steps such as purification and distillation to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-3-methylidenecyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-3-methylidenecyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-methylidenecyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the cyclopentane ring provides structural stability. The compound’s effects are mediated through pathways involving enzyme inhibition or activation, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Cyclopentane: A simple cycloalkane with a five-membered ring.
2,2-Dimethylcyclopentane: Similar structure but lacks the nitrile group.
3-Methylcyclopentane-1-carbonitrile: Similar but with different substitution patterns.
Propriétés
Numéro CAS |
73228-77-0 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
2,2-dimethyl-3-methylidenecyclopentane-1-carbonitrile |
InChI |
InChI=1S/C9H13N/c1-7-4-5-8(6-10)9(7,2)3/h8H,1,4-5H2,2-3H3 |
Clé InChI |
IMCLYKLRSANTMV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCC1=C)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




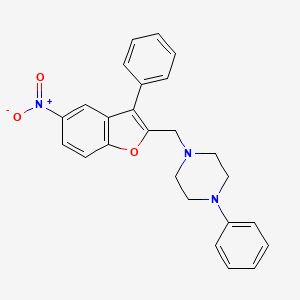
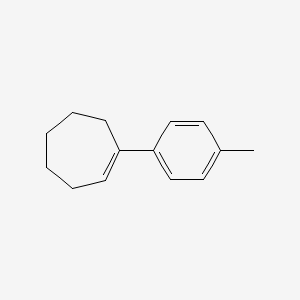

![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)

